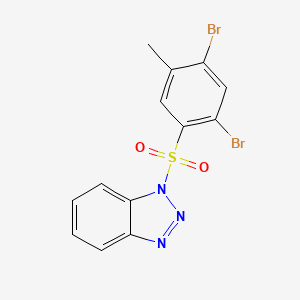
N-(2,2-ditosylvinyl)-4-ethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-ditosylvinyl)-4-ethoxyaniline: is an organic compound characterized by the presence of a vinyl group substituted with two tosyl groups and an ethoxy group attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-ditosylvinyl)-4-ethoxyaniline typically involves the following steps:
Formation of the Vinyl Group: The vinyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone.
Introduction of Tosyl Groups: The tosyl groups are usually introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Aniline Moiety: The aniline moiety is typically introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,2-ditosylvinyl)-4-ethoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
N-(2,2-ditosylvinyl)-4-ethoxyaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2,2-ditosylvinyl)-4-ethoxyaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
N-(2,2-ditosylvinyl)-4-methoxyaniline: Similar structure with a methoxy group instead of an ethoxy group.
N-(2,2-ditosylvinyl)-4-ethylaniline: Similar structure with an ethyl group instead of an ethoxy group.
N-(2,2-ditosylvinyl)-4-chloroaniline: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
N-(2,2-ditosylvinyl)-4-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can be leveraged in specific applications where the ethoxy group provides distinct advantages, such as increased solubility or altered electronic properties.
特性
IUPAC Name |
N-[2,2-bis-(4-methylphenyl)sulfonylethenyl]-4-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S2/c1-4-30-21-11-9-20(10-12-21)25-17-24(31(26,27)22-13-5-18(2)6-14-22)32(28,29)23-15-7-19(3)8-16-23/h5-17,25H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFKDRUYIIUIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)
![5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)





![1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2895114.png)
![11-methyl-13-(morpholin-4-yl)-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2895116.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B2895117.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one](/img/structure/B2895118.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,4-difluorobenzamide](/img/structure/B2895122.png)

